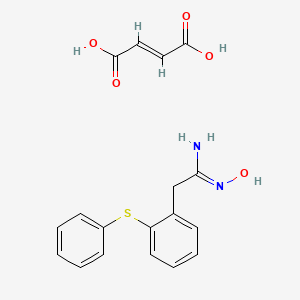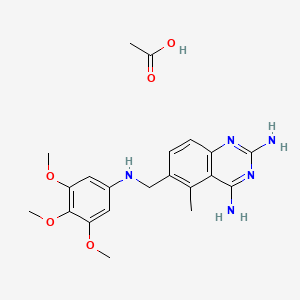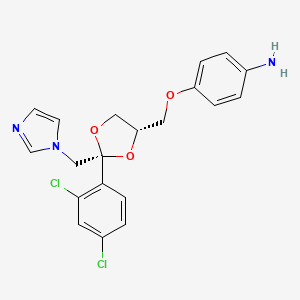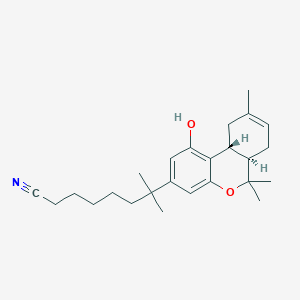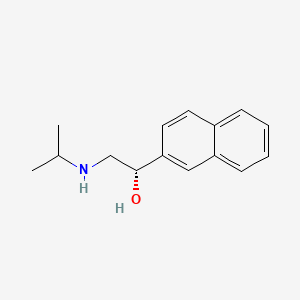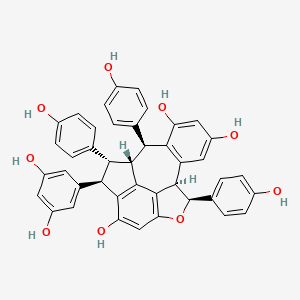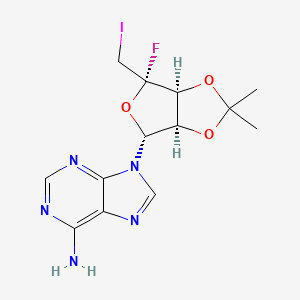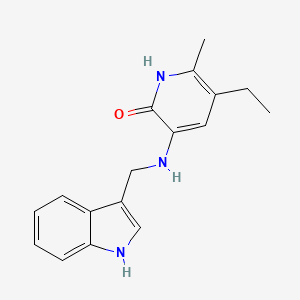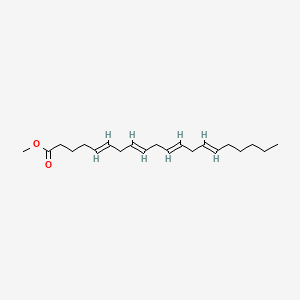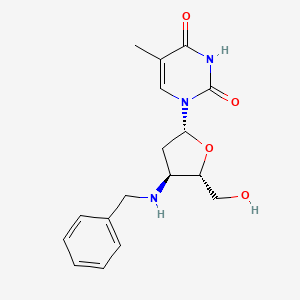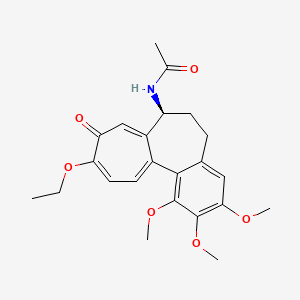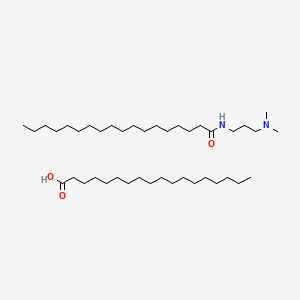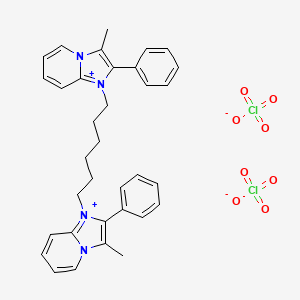
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1'-hexamethylenebis(3-methyl-2-phenyl-, diperchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-methyl-2-phenyl-, diperchlorate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core and a hexamethylene bridge connecting two phenyl groups. The diperchlorate indicates the presence of two perchlorate anions, which are often used to stabilize the compound in its ionic form.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-methyl-2-phenyl-, diperchlorate typically involves a multi-step process:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hexamethylene Bridge: This step involves the reaction of the imidazo[1,2-a]pyridine core with a hexamethylene dihalide in the presence of a base to form the hexamethylene bridge.
Attachment of Phenyl Groups: The phenyl groups can be introduced through a Friedel-Crafts alkylation reaction using phenyl halides and a Lewis acid catalyst.
Formation of the Diperchlorate Salt: The final step involves the reaction of the compound with perchloric acid to form the diperchlorate salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-methyl-2-phenyl-, diperchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and Lewis acid catalysts.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
科学的研究の応用
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-methyl-2-phenyl-, diperchlorate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-methyl-2-phenyl-, diperchlorate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.
類似化合物との比較
1H-Imidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the hexamethylene bridge and phenyl groups.
Hexamethylene Tetramine: Contains a hexamethylene bridge but lacks the imidazo[1,2-a]pyridine core and phenyl groups.
Phenyl Imidazole: Contains phenyl groups and an imidazole core but lacks the hexamethylene bridge.
Uniqueness: 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-methyl-2-phenyl-, diperchlorate is unique due to its combination of the imidazo[1,2-a]pyridine core, hexamethylene bridge, and phenyl groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
93835-39-3 |
|---|---|
分子式 |
C34H36Cl2N4O8 |
分子量 |
699.6 g/mol |
IUPAC名 |
3-methyl-1-[6-(3-methyl-2-phenylimidazo[1,2-a]pyridin-1-ium-1-yl)hexyl]-2-phenylimidazo[1,2-a]pyridin-1-ium;diperchlorate |
InChI |
InChI=1S/C34H36N4.2ClHO4/c1-27-33(29-17-7-5-8-18-29)37(31-21-11-15-23-35(27)31)25-13-3-4-14-26-38-32-22-12-16-24-36(32)28(2)34(38)30-19-9-6-10-20-30;2*2-1(3,4)5/h5-12,15-24H,3-4,13-14,25-26H2,1-2H3;2*(H,2,3,4,5)/q+2;;/p-2 |
InChIキー |
HQPHTSYKLJLYCT-UHFFFAOYSA-L |
正規SMILES |
CC1=C([N+](=C2N1C=CC=C2)CCCCCC[N+]3=C4C=CC=CN4C(=C3C5=CC=CC=C5)C)C6=CC=CC=C6.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



